molecular formula C7H7NO2S B6153941 rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans CAS No. 1431304-41-4

rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6153941
CAS No.: 1431304-41-4
M. Wt: 169.2
InChI Key:
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Description

rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound that features a cyclopropane ring substituted with a thiazole group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Thiazole Group: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or a pharmacophore in drug design.

    Industry: Utilized in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid: The non-racemic form of the compound.

    2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid: A similar compound without the specific stereochemistry.

    Thiazole derivatives: Compounds containing the thiazole ring with various substituents.

Uniqueness

rac-(1R,2R)-2-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both a thiazole ring and a cyclopropane ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

CAS No.

1431304-41-4

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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